molecular formula C7H5BrF2O B1519867 5-Bromo-2,3-difluorobenzyl alcohol CAS No. 887585-71-9

5-Bromo-2,3-difluorobenzyl alcohol

Cat. No. B1519867
M. Wt: 223.01 g/mol
InChI Key: KPWGHIPHGWOMKX-UHFFFAOYSA-N
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Description

“5-Bromo-2,3-difluorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrF2O . It has an average mass of 223.015 Da and a monoisotopic mass of 221.949173 Da .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-2,3-difluorobenzyl alcohol” were not found, general strategies for alcohol synthesis can be applied. For instance, alcohols can be synthesized from carbon nucleophiles and ketones . The carbon bearing the hydroxyl group is the electrophilic carbon in the ketone, and the sp-hybridized carbon bonded to the hydroxyl-bearing carbon is the nucleophilic carbon in the alkynide ion .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2,3-difluorobenzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group) with bromine and fluorine substituents on the benzene ring and a hydroxyl group attached to the CH2 group . The positions of these substituents on the benzene ring give the compound its name.

Scientific Research Applications

  • Pharmaceutical and Organic Synthesis

    • 5-Bromo-2,3-difluorobenzyl alcohol is used as an intermediate in pharmaceutical and organic synthesis . It’s a key component in the creation of various chemical compounds.
  • Antiparasitic Drug Development

    • A compound similar to 5-Bromo-2,3-difluorobenzyl alcohol, specifically 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (GQ-238), has been studied for its antiparasitic activity .
    • This compound has shown promising results against parasites like Schistosoma mansoni and Trypanosoma cruzi . The compound was tested in vitro against these parasites.
    • The results showed that GQ-238 killed 100% of adult S. mansoni worms at a concentration of 100 µg/mL in 24 hours .
  • Fluorinated Building Blocks

    • 2,3-Difluorobenzyl alcohol, a compound similar to 5-Bromo-2,3-difluorobenzyl alcohol, is used as a fluorinated building block .
    • These building blocks are used in the synthesis of various fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
  • Chemical Synthesis Studies

    • 2,3-Difluorobenzyl alcohol may be used in chemical synthesis studies .
  • Intermediates in Pharmaceutical and Organic Synthesis

    • 2-Bromo-5-fluorobenzyl alcohol, a compound similar to 5-Bromo-2,3-difluorobenzyl alcohol, is used as intermediates in pharmaceutical and organic synthesis .
  • Chemical Synthesis Studies

    • 3,5-Difluorobenzyl alcohol, another compound similar to 5-Bromo-2,3-difluorobenzyl alcohol, may also be used in chemical synthesis studies .

Safety And Hazards

While specific safety data for “5-Bromo-2,3-difluorobenzyl alcohol” was not found, similar compounds like “2,3-Difluorobenzyl alcohol” are considered hazardous. They are combustible liquids that can cause skin and eye irritation. In case of contact, it is advised to wash with plenty of soap and water. If irritation persists, medical advice should be sought .

properties

IUPAC Name

(5-bromo-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWGHIPHGWOMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-difluorobenzyl alcohol

CAS RN

887585-71-9
Record name 5-Bromo-2,3-difluorobenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Jarchow-Choy, E Sjuvarsson… - Journal of the …, 2009 - ACS Publications
We describe the use of nonpolar nucleoside analogues of systematically varied size and shape to probe the mechanisms by which the two human thymidine kinases (TK1 and TK2) …
Number of citations: 27 pubs.acs.org
SK Jarchow-Choy - 2011 - search.proquest.com
This thesis is composed of two separate studies involving unnatural nucleoside (DNA) analogs in two different types of enzymes: human thymidine kinases 1 and 2 and terminal …
Number of citations: 0 search.proquest.com

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